molecular formula C8H8F2O2 B15224475 2-(Difluoromethoxy)-5-methylphenol

2-(Difluoromethoxy)-5-methylphenol

Cat. No.: B15224475
M. Wt: 174.14 g/mol
InChI Key: LICUKYZRYWYYBH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methylphenol is a fluorinated phenolic compound characterized by a difluoromethoxy (-OCHF₂) group at the 2-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and material science. Notably, derivatives of this compound, such as 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol (R), have been utilized as chemosensors for selective Mg²⁺ ion detection in aqueous solutions . The compound is synthesized via condensation reactions between 4-methylbenzene-1,2-diamine and 4-(difluoromethoxy)-2-hydroxybenzaldehyde in ethanol, followed by characterization through titration, molecular docking, and cytotoxicity assays .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2-(difluoromethoxy)-5-methylphenol

InChI

InChI=1S/C8H8F2O2/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8,11H,1H3

InChI Key

LICUKYZRYWYYBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-methylphenol typically involves the introduction of the difluoromethoxy group to a phenol derivative. One common method is the reaction of 5-methylphenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction facilitates the substitution of the hydroxyl group with the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(Difluoromethoxy)-5-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-methylphenol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features Molar Mass (g/mol) Synthesis Method Key Applications Notable Properties
2-(Difluoromethoxy)-5-methylphenol Phenol with -OCHF₂ (C2) and -CH₃ (C5) 174.14 Condensation of 4-methylbenzene-1,2-diamine and 4-(difluoromethoxy)-2-hydroxybenzaldehyde in ethanol Chemosensor precursors (Mg²⁺ detection), cytotoxicity studies Electron-withdrawing -OCHF₂ enhances acidity; methyl group improves lipophilicity
2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol Phenol with -CH=N-naphthyl (C2) and -CH₃ (C5) 261.31 Acid-catalyzed condensation of 6-amino-p-cresol and 1-naphthaldehyde Solar energy harvesting, π-interaction studies Intramolecular O–H⋯N hydrogen bonds (S(5) ring); π-π stacking for crystal stability
2-(Difluoromethyl)-5-fluorophenol Phenol with -CHF₂ (C2) and -F (C5) 162.11 Halogenation/substitution reactions (inferred) Pharmaceutical intermediate High electronegativity from -F and -CHF₂ increases acidity
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Benzimidazole with -OCHF₂ (C5) and -SH (C2) 216.22 Condensation with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride Pantoprazole synthesis (anti-ulcer drug intermediate) Thiol group prone to oxidation; critical in sulfone byproduct formation

Key Research Findings

This compound Derivatives

  • The Schiff base derivative (compound R) exhibits high selectivity for Mg²⁺ ions, confirmed via EDTA titration and theoretical calculations.
  • The electron-withdrawing -OCHF₂ group enhances the phenol’s acidity, facilitating coordination with metal ions like Mg²⁺ .

2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol

  • Crystal structure analysis reveals intramolecular O–H⋯N hydrogen bonds (S(5) ring) and intermolecular O–H⋯O interactions, forming chain-like networks. π-π stacking (N⋯Cg distances: 3.336–3.491 Å) stabilizes the crystal lattice, relevant for optoelectronic materials .
  • The compound’s planar geometry (C12–N1–C11–C1 torsion angle: -179.8°) aligns with aromatic π-systems, enabling solar energy harvesting applications .

2-(Difluoromethyl)-5-fluorophenol

  • The -CHF₂ and -F groups synergistically increase acidity compared to non-fluorinated phenols, enhancing reactivity in substitution reactions .

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

  • Overoxidation during synthesis produces sulfone byproducts (e.g., III in Figure 1 of ), necessitating stringent quality control in pharmaceutical manufacturing .

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